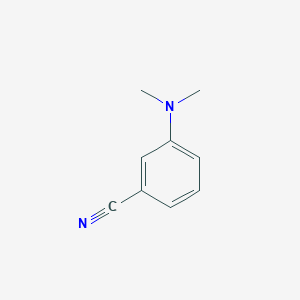

3-(Dimethylamino)benzonitrile

Descripción general

Descripción

3-(Dimethylamino)benzonitrile, closely related to 4-(N,N-Dimethylamino)benzonitrile (DMABN), is a compound that exhibits interesting photophysical properties due to the presence of a dimethylamino group attached to a benzonitrile moiety. The compound is known for its dual fluorescence, which is a result of different electronic states that can be accessed upon photoexcitation. The studies on DMABN provide insights into the behavior of similar compounds, including 3-(Dimethylamino)benzonitrile, in various environments and under different conditions.

Synthesis Analysis

The synthesis of compounds related to 3-(Dimethylamino)benzonitrile can involve Knoevenagel condensation reactions, as demonstrated by the simultaneous formation of Z and E isomers of a structurally related compound through the reaction between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile . This method showcases the potential synthetic routes that could be applied to 3-(Dimethylamino)benzonitrile and its derivatives.

Molecular Structure Analysis

The molecular structure of DMABN and its isomers has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. The Z and E isomers of a related compound exhibit different crystal structures and intermolecular interactions, which significantly influence their stability and properties . These structural analyses are crucial for understanding the behavior of 3-(Dimethylamino)benzonitrile in various states.

Chemical Reactions Analysis

The chemical behavior of DMABN, particularly its dual fluorescence, is a result of intramolecular charge transfer (ICT) reactions. The ICT state can be stabilized by solvents, as seen in the case of DMABN solvated by polar molecules , or influenced by the microheterogeneity of the medium, such as in room temperature ionic liquids . These findings are relevant to the chemical reactions that 3-(Dimethylamino)benzonitrile may undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN are characterized by its dual fluorescence, which arises from locally excited (LE) and charge transfer (CT) states. The behavior of these states is influenced by factors such as solvent polarity , temperature , and the presence of polar molecules . The fluorescence response of DMABN in different environments provides a basis for understanding the properties of 3-(Dimethylamino)benzonitrile in similar situations.

Aplicaciones Científicas De Investigación

Dual Fluorescence

3-(Dimethylamino)benzonitrile (DMABN) is a key subject in the study of dual fluorescence. Various research efforts have been made to understand the mechanisms behind its relaxation dynamics after photoexcitation. For instance, Kochman et al. (2015) conducted simulations to explore the early events of this process in DMABN, revealing insights into the internal conversion from excited states and the structural dynamics involved (Kochman, Tajti, Morrison, & Miller, 2015). Similarly, Rhinehart, Challa, and McCamant (2012) used ultraviolet femtosecond stimulated Raman spectroscopy to probe the ultrafast intramolecular charge transfer process in DMABN, providing valuable data on the interaction between the molecule and its environment (Rhinehart, Challa, & McCamant, 2012).

Fluorescence Studies

Rotkiewicz, Grellmann, and Grabowski (1973) reinterpreted the anomalous fluorescence of DMABN, suggesting the existence of two excited species with differing polarity and orientation (Rotkiewicz, Grellmann, & Grabowski, 1973). In 2009, Gustavsson et al. conducted time-resolved absorption and emission experiments to compare the fluorescent intramolecular charge transfer state with the twisted state observed in transient absorption (Gustavsson, Coto, Serrano-Andrés, Fujiwara, & Lim, 2009).

Solvent Interactions

Sun et al. (1992) explored solute-solvent interactions of DMABN in mixtures of supercritical fluids, providing insights into the behavior of DMABN in different solvent environments (Sun, Bennett, Johnston, & Fox, 1992). The findings contribute to understanding the clustering effects and solvation dynamics in various media.

Intramolecular Charge Transfer Dynamics

Kajimoto, Nayuki, and Kobayashi (1993) investigated the rate of formation of the intramolecular charge-transfer state of DMABN in supercritical CF3H. Their study highlights the importance of the polar environment in influencing the charge transfer dynamics (Kajimoto, Nayuki, & Kobayashi, 1993).

Safety And Hazards

3-(Dimethylamino)benzonitrile is classified as having acute toxicity (Category 4, Oral) and can cause skin sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling . In case of ingestion or skin contact, medical help should be sought immediately .

Propiedades

IUPAC Name |

3-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIEIQLXALHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392623 | |

| Record name | 3-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)benzonitrile | |

CAS RN |

38803-30-4 | |

| Record name | 3-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIMETHYLAMINO)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

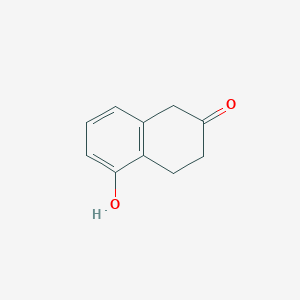

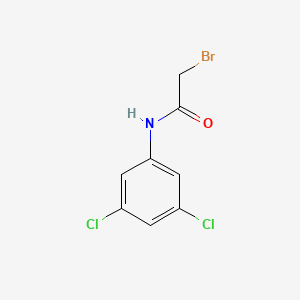

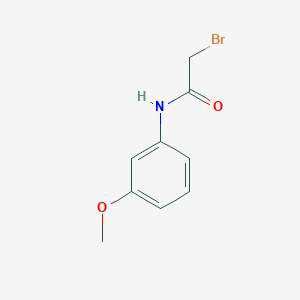

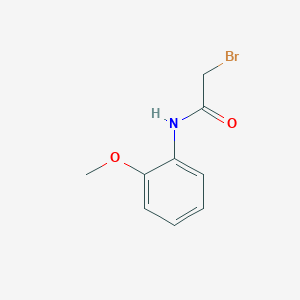

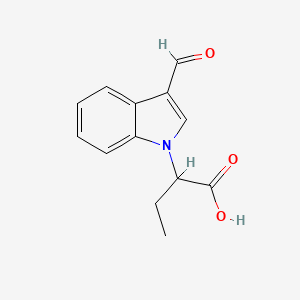

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)